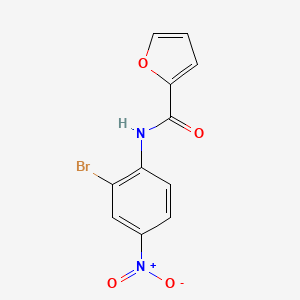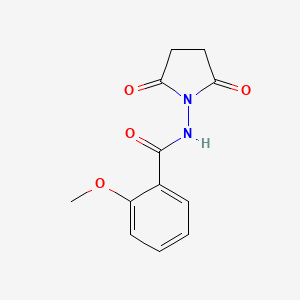
N-(2-bromo-4-nitrophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-nitrophenyl)-2-furamide, also known as BNPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BNPF is a nitroaromatic compound that has a furan ring attached to it. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents.
作用機序
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-furamide involves the irreversible binding of the compound to the active site of cysteine proteases. The electrophilic nitro group of N-(2-bromo-4-nitrophenyl)-2-furamide reacts with the thiol group of the cysteine residue in the active site of the enzyme, forming a covalent bond. This covalent bond prevents the enzyme from functioning properly and leads to its inhibition.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-2-furamide has been shown to have a selective inhibitory effect on cysteine proteases. This property has made it a valuable tool for studying the role of cysteine proteases in various biological processes. Additionally, N-(2-bromo-4-nitrophenyl)-2-furamide has been shown to have minimal cytotoxicity and does not affect the viability of cells at concentrations used in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using N-(2-bromo-4-nitrophenyl)-2-furamide in laboratory experiments is its selectivity for cysteine proteases. This property allows researchers to study the specific role of these enzymes in biological processes without affecting the activity of other proteases. Additionally, N-(2-bromo-4-nitrophenyl)-2-furamide is relatively easy to synthesize and is readily available for purchase from chemical suppliers.
However, there are also limitations to using N-(2-bromo-4-nitrophenyl)-2-furamide in laboratory experiments. One limitation is that the irreversible binding of N-(2-bromo-4-nitrophenyl)-2-furamide to the active site of cysteine proteases can make it difficult to study the kinetics of enzyme inhibition. Additionally, the selectivity of N-(2-bromo-4-nitrophenyl)-2-furamide for cysteine proteases may limit its use in studying the role of other proteases in biological processes.
将来の方向性
There are several future directions for research involving N-(2-bromo-4-nitrophenyl)-2-furamide. One potential area of research is the development of new inhibitors based on the structure of N-(2-bromo-4-nitrophenyl)-2-furamide. By modifying the structure of N-(2-bromo-4-nitrophenyl)-2-furamide, researchers may be able to develop more potent and selective inhibitors of cysteine proteases.
Another area of research is the application of N-(2-bromo-4-nitrophenyl)-2-furamide in drug discovery. Cysteine proteases have been implicated in a variety of diseases, including cancer and neurodegenerative disorders. By studying the role of cysteine proteases in these diseases using N-(2-bromo-4-nitrophenyl)-2-furamide, researchers may be able to identify new drug targets and develop new therapies.
Finally, the use of N-(2-bromo-4-nitrophenyl)-2-furamide in combination with other biochemical tools may provide new insights into the complex interactions between enzymes and their substrates. By combining N-(2-bromo-4-nitrophenyl)-2-furamide with other inhibitors and substrates, researchers may be able to gain a more comprehensive understanding of the role of cysteine proteases in biological processes.
合成法
The synthesis of N-(2-bromo-4-nitrophenyl)-2-furamide involves the reaction of 2-bromo-4-nitroaniline with furfurylamine in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism and yields N-(2-bromo-4-nitrophenyl)-2-furamide as the final product. The synthesis of N-(2-bromo-4-nitrophenyl)-2-furamide is relatively straightforward and can be performed on a small scale in a laboratory setting.
科学的研究の応用
N-(2-bromo-4-nitrophenyl)-2-furamide has been used extensively in scientific research as a biochemical tool to study the activity of enzymes such as cysteine proteases. It has been shown to inhibit the activity of cysteine proteases by irreversibly binding to the active site of the enzyme. This property has made N-(2-bromo-4-nitrophenyl)-2-furamide a valuable tool for studying the role of cysteine proteases in various biological processes.
特性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O4/c12-8-6-7(14(16)17)3-4-9(8)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUNWKXNNJKIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5102053.png)
![allyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5102067.png)
![1-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B5102074.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5102076.png)

![1-(4-propoxyphenyl)-3-{[4-(4-pyridinylmethyl)phenyl]amino}-1-propanone](/img/structure/B5102095.png)
![5-phenyl-3-[(tetrahydro-2-furanylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5102102.png)
![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5102104.png)
![2-(4-chlorobenzyl)-4-[(2,5-dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5102114.png)

![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B5102125.png)
![4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine](/img/structure/B5102135.png)
![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102142.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5102150.png)